Ethyl 2-(dimethylamino)-5-iodobenzoate is a chemical compound with the molecular formula and a molecular weight of 319.14 g/mol. This compound is classified as an ester, specifically a benzoate derivative, characterized by the presence of both an ethyl group and a dimethylamino group attached to the benzoate structure. The compound's IUPAC name reflects its structural components, indicating the presence of an iodine atom at the 5-position of the benzene ring and a dimethylamino group at the 2-position.
The synthesis of Ethyl 2-(dimethylamino)-5-iodobenzoate can be approached through several methods, although specific protocols for this compound are not extensively documented. General methods for synthesizing similar compounds typically involve:
Technical details regarding reaction conditions, yields, and purification methods are crucial for optimizing the synthesis process but may require adaptation based on laboratory capabilities and available reagents.
The molecular structure of Ethyl 2-(dimethylamino)-5-iodobenzoate can be represented as follows:
InChI=1S/C11H14INO2/c1-4-15-11(14)9-7-8(12)5-6-10(9)13(2)3/h5-7H,4H2,1-3H3
CCOC(=O)C1=C(C=CC(=C1)I)N(C)C
This data provides insight into the compound's connectivity and stereochemistry.
Ethyl 2-(dimethylamino)-5-iodobenzoate can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of Ethyl 2-(dimethylamino)-5-iodobenzoate in organic synthesis.
The mechanism of action for Ethyl 2-(dimethylamino)-5-iodobenzoate primarily revolves around its interactions in biological systems or chemical environments:
Data on specific biological targets or reaction pathways may be limited but could be explored through experimental studies.
Relevant data regarding melting point, boiling point, and spectral properties (NMR, IR) would provide additional insights into its characteristics.
Ethyl 2-(dimethylamino)-5-iodobenzoate has potential applications in various scientific fields:
The compound's versatility makes it valuable for research purposes across multiple disciplines.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2